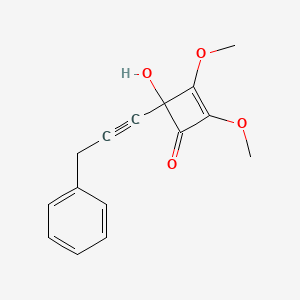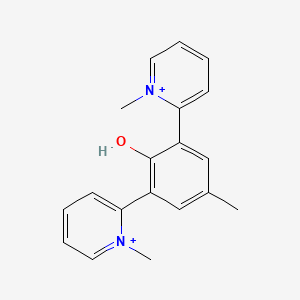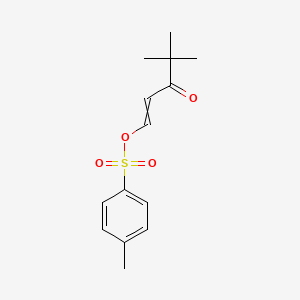![molecular formula C19H43N9 B14312787 N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine CAS No. 114174-40-2](/img/structure/B14312787.png)
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine is a complex organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine typically involves the reaction of hydrazine derivatives with guanidine precursors. One common method is the sequential one-pot approach, which provides efficient access to diverse guanidines through the use of N-chlorophthalimide, isocyanides, and amines . This method offers mild reaction conditions and a broad substrate scope, making it suitable for the synthesis of complex guanidines.
Industrial Production Methods
Industrial production of guanidines often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods are scalable and can produce high yields of the desired guanidine compounds. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, also provides a convenient route for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form stable complexes with various biological molecules, influencing their function and activity . This compound may also act as a catalyst in chemical reactions, facilitating the formation of desired products through its unique structure and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Disubstituted Guanidines: These compounds share a similar guanidine core but differ in their substituents, affecting their reactivity and applications.
Thiourea Derivatives: These compounds are structurally similar but contain sulfur, which imparts different chemical properties and reactivity.
Uniqueness
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine stands out due to its specific hydrazinylmethylidene and octyl substituents, which enhance its ability to interact with biological molecules and serve as a versatile scaffold in chemical synthesis . Its unique structure allows for a wide range of applications in various fields, making it a valuable compound for scientific research.
Propriétés
Numéro CAS |
114174-40-2 |
|---|---|
Formule moléculaire |
C19H43N9 |
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
N-amino-N'-[8-[carbamimidoyl-[8-(hydrazinylmethylideneamino)octyl]amino]octyl]methanimidamide |
InChI |
InChI=1S/C19H43N9/c20-19(21)28(15-11-7-3-1-5-9-13-24-17-26-22)16-12-8-4-2-6-10-14-25-18-27-23/h17-18H,1-16,22-23H2,(H3,20,21)(H,24,26)(H,25,27) |
Clé InChI |
FGBIFCVMTVUSDH-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCN(CCCCCCCCN=CNN)C(=N)N)CCCN=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
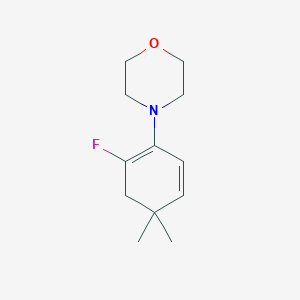
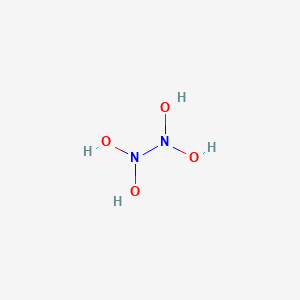
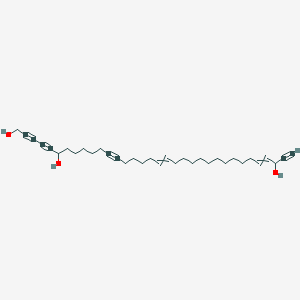

![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
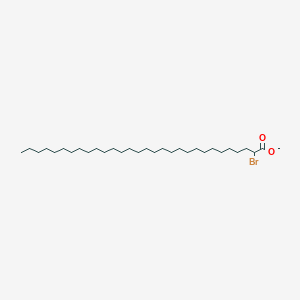
![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
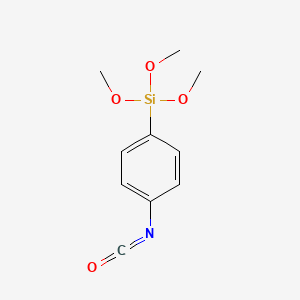
![2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol](/img/structure/B14312756.png)
